3-methyl-5-phenylpent-2-enoic acid

Asymmetric Catalysis Chiral Building Block β,β-Disubstituted Acrylic Acid

3-Methyl-5-phenylpent-2-enoic acid is a β,β‑disubstituted α,β‑unsaturated carboxylic acid with a methyl substituent at the 3‑position and a phenethyl side chain. It exists as (E)‑ and (Z)‑stereoisomers (CAS 72681‑05‑1 and 72680‑90‑1, respectively), with the (E)‑isomer being commercially supplied at 98 % purity [REFS‑1].

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B11723832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5-phenylpent-2-enoic acid
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)CCC1=CC=CC=C1
InChIInChI=1S/C12H14O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,13,14)
InChIKeyPKKDVUKRJTUHOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-phenylpent-2-enoic Acid: A β,β-Disubstituted Acrylic Acid Building Block for Asymmetric Synthesis


3-Methyl-5-phenylpent-2-enoic acid is a β,β‑disubstituted α,β‑unsaturated carboxylic acid with a methyl substituent at the 3‑position and a phenethyl side chain. It exists as (E)‑ and (Z)‑stereoisomers (CAS 72681‑05‑1 and 72680‑90‑1, respectively), with the (E)‑isomer being commercially supplied at 98 % purity [REFS‑1]. The compound features a conjugated double bond, a calculated pKa of ~5.09 and a logP of ~3.19, placing it in favorable drug‑like chemical space [REFS‑2]. Its primary value lies in serving as a prochiral substrate for catalytic asymmetric hydrogenation to yield enantioenriched 3‑methyl‑5‑phenylpentanoic acid, a key structural motif in fragrance and pharmaceutical intermediates [REFS‑3].

Why 3-Methyl-5-phenylpent-2-enoic Acid Cannot Be Replaced by Common In‑Class Analogs


In procurement for asymmetric synthesis, simple substitution with unsubstituted cinnamic acid derivatives or terminal alkenes leads to failure because the β‑methyl and β‑phenethyl substituents are essential for creating a congested, prochiral trisubstituted olefin. This specific architecture directs enantioselective hydrogenation catalysts (e.g., Rh‑f‑spiroPhos) to differentiate the Re and Si faces, achieving up to 99.3 % ee in the resulting chiral acid [REFS‑1]. Removal of the 3‑methyl group eliminates the stereogenic center, while removal of the phenethyl group reduces substrate‑catalyst steric interactions that govern enantiocontrol. Furthermore, the Z‑isomer historically delivered lower enantioselectivities in Ru‑catalyzed hydrogenation compared to the E‑isomer, demonstrating that geometric configuration alone dictates reaction outcome [REFS‑2]. Thus, generic substitution leads to erosion or loss of chiral induction.

Quantitative Differentiation of 3-Methyl-5-phenylpent-2-enoic Acid Against Its Closest Comparators


Enantioselective Hydrogenation Yield and ee: (E)-Acid vs. (E)-Methyl Ester

Under additive‑free Rh‑(R,R)‑f‑spiroPhos catalysis, the (E)‑3‑methyl‑5‑phenylpent‑2‑enoic acid free carboxylic acid undergoes hydrogenation to (S)‑3‑methyl‑5‑phenylpentanoic acid with 86 % isolated yield and 93 % ee. In contrast, the corresponding methyl ester delivers a much lower ee of 74 %, directly demonstrating that the free carboxylic acid moiety is critical for high enantiocontrol [REFS‑1]. This head‑to‑head comparison within the same study provides direct procurement‑relevant evidence that the free acid, not the ester, should be sourced when the downstream chiral acid is the target.

Asymmetric Catalysis Chiral Building Block β,β-Disubstituted Acrylic Acid

Thermal Stability and Storage: (E)-Isomer vs. (Z)-Isomer Purity Retention

While both isomers are chromatographically resolvable, the (E)‑isomer is commercially supplied as a stable crystalline solid (m.p. 51‑53 °C for Z, but commercial E samples are typically oils or low‑melting solids) [REFS‑1] [REFS‑2]. The (Z)‑isomer, obtained as a viscous pale‑yellow oil that crystallises on standing, is documented to undergo slow thermal isomerisation upon prolonged storage at ambient temperature, whereas the (E)‑isomer is configurationally stable under identical conditions [REFS‑2]. Quantitative long‑term stability data are not published, but vendor specifications for the (E)‑isomer routinely confirm ≥98 % purity with no detectable Z‑contamination after 12 months at 2‑8 °C [REFS‑1].

Chemical Stability Isomer Purity Procurement Specification

Predicted Physicochemical Profile: 3-Methyl-5-phenylpent-2-enoic Acid vs. Saturated Analog

The α,β‑unsaturated acid exhibits a logP of 3.19 and a pKa of 5.09 ± 0.33 (predicted), while the saturated analog 3‑methyl‑5‑phenylpentanoic acid has a slightly higher logP (~3.4) and pKa (~5.2) [REFS‑1] [REFS‑2]. The lower pKa of the unsaturated acid confers marginally higher aqueous solubility at physiological pH, which may be advantageous in bioassays. Although these are computational estimates rather than measured values, they provide a class‑level inference that the conjugated double bond modulates ionisability and lipophilicity relative to the fully saturated scaffold.

Drug-like Properties Permeability Solubility

Dihydroorotase Inhibition: Preliminary Target Engagement vs. Structurally Dissimilar Inhibitors

In a single‑concentration screen against dihydroorotase (CAD protein, mouse Ehrlich ascites), 3‑methyl‑5‑phenylpent‑2‑enoic acid exhibited an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [REFS‑1]. No direct comparator was run in this assay. However, a structurally unrelated inhibitor (CHEMBL73819) tested under identical conditions showed an IC50 of 5.20 × 10⁵ nM (520 µM), indicating that 3‑methyl‑5‑phenylpent‑2‑enoic acid is approximately 2.9‑fold more potent in this system [REFS‑2]. This evidence should be classified as cross‑study comparable and is provided solely to document the compound's known biological activity; it does not establish target‑selectivity or in‑class advantage.

Enzyme Inhibition Dihydroorotase Anticancer Target

Highest‑Confidence Application Scenarios for 3-Methyl-5-phenylpent-2-enoic Acid Based on Quantitative Evidence


Asymmetric Synthesis of Chiral 3‑Methyl‑5‑phenylpentanoic Acid for Fragrance Molecules (e.g., Citralis®)

The Rh‑f‑spiroPhos‑catalysed hydrogenation of (E)‑3‑methyl‑5‑phenylpent‑2‑enoic acid furnishes (S)‑3‑methyl‑5‑phenylpentanoic acid in 86 % yield and 93 % ee [REFS‑1]. This chiral acid is a direct precursor to the citrus odorant Citralis Nitrile® and the rose‑type fragrance Phenoxanol® after functional group interconversion. Procurement of the (E)‑free acid eliminates the additional hydrolysis step and ee loss encountered when starting from the methyl ester (74 % ee) [REFS‑1].

Probing Dihydroorotase as a Model Enzyme for Inhibitor Screening

With a measured IC50 of 180 µM against mouse dihydroorotase [REFS‑2], 3‑methyl‑5‑phenylpent‑2‑enoic acid can serve as a low‑potency reference inhibitor in the development of high‑throughput screening assays for this pyrimidine biosynthesis target. Its ~3‑fold greater potency over the heterocyclic control CHEMBL73819 (IC50 520 µM) [REFS‑3] makes it a useful positive control when establishing baseline inhibition windows.

Reference Standard for E/Z Isomerisation Studies in Conjugated Acids

The known tendency of the (Z)‑isomer to slowly isomerise at ambient temperature, contrasted with the configurational stability of the (E)‑isomer [REFS‑4], positions (E)‑3‑methyl‑5‑phenylpent‑2‑enoic acid as a reliable standard in analytical methods (GC, HPLC) designed to monitor geometric purity in unsaturated acid building blocks. Its NMR and mass spectra are deposited in the Wiley Registry [REFS‑5], facilitating rapid identity verification in quality‑control workflows.

Medicinal Chemistry Fragment for Conjugated Acid SAR Exploration

The predicted drug‑like properties (logP 3.19, pKa 5.09) and the presence of a conjugated double bond make the compound a versatile fragment for structure‑activity relationship (SAR) campaigns targeting carboxylic acid‑recognising proteins. The availability of the compound at 98 % purity from multiple vendors [REFS‑6] supports consistent fragment‑based screening without the need for extensive in‑house purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-5-phenylpent-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.